REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][C:5]1[C:10]([I:11])=[C:9]([NH:12][C:13]([CH3:15])=[O:14])[C:8]([I:16])=[C:7]([C:17]([O-:19])=[O:18])[C:6]=1[I:20])=[O:3].[Na+].[CH2:22]([O:24][C:25](=[O:28])[CH2:26]Cl)[CH3:23]>CN(C)C=O>[C:13]([NH:12][C:9]1[C:8]([I:16])=[C:7]([C:6]([I:20])=[C:5]([NH:4][C:2](=[O:3])[CH3:1])[C:10]=1[I:11])[C:17]([O:19][CH2:26][C:25]([O:24][CH2:22][CH3:23])=[O:28])=[O:18])(=[O:14])[CH3:15] |f:0.1|
|
Name
|
sodium diatrizoate
|
Quantity
|
63.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)[O-])I.[Na+]
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCl)=O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated on a steam bath for 6 hr
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered while hot and the filtrate
|
Type
|
ADDITION
|
Details
|
diluted to 500 ml with water
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the collected solid washed with water
|
Type
|
DISSOLUTION
|
Details
|
The solid was then dissolved in 350 ml hot DMF
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
added to an equal volume of water
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
the solid dried at 100° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C(=C(C(=O)OCC(=O)OCC)C(=C(C1I)NC(C)=O)I)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |